molecular formula C12H14O2 B1361842 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one CAS No. 6500-65-8

2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one

Cat. No. B1361842
CAS RN: 6500-65-8
M. Wt: 190.24 g/mol
InChI Key: WLRMIOGKWITDNU-UHFFFAOYSA-N
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Description

2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one is a chemical compound with the molecular formula C12H14O2 . It is also known by various synonyms such as 2-methoxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one and 2-methoxy-6,7,8,9-tetrahydro-5h-benzo7annulen-5-one .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one can be represented by the InChI string: InChI=1S/C12H14O2/c1-14-10-6-7-11-9(8-10)4-2-3-5-12(11)13/h6-8H,2-5H2,1H3 . The Canonical SMILES representation is COC1=CC2=C(C=C1)C(=O)CCCC2 .


Physical And Chemical Properties Analysis

The molecular weight of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one is 190.24 g/mol . The compound has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The physical properties such as melting point and boiling point are not available in the search results.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis and Structural Analogues : The compound has been used as a base for synthesizing various structural analogues and derivatives. For instance, 6,7,8,9-Tetrahydro-2-methoxy-3-nitrobenzocyclohepten-5-one has been synthesized and converted into bromo-compounds and other derivatives (Carpenter, Peesapati, & Proctor, 1979). Additionally, there's a novel approach for synthesizing 2-hydroxy-6,7,8,9-tetrahydro-5//-benzocyclohepten-5-one reported, highlighting the compound's adaptability in chemical synthesis (Nagarapu & Srinivasulu, 2003).

  • Chemistry and Reactions : The compound has been converted into several bromoderivatives, acetals, esters, and other complex forms, demonstrating its flexibility in chemical reactions and potential for creating diverse compounds (McLean, Peesapati, & Proctor, 1979).

Biological and Pharmacological Aspects

  • Bacterial Metabolism : Pseudomonas putida, a bacterial strain, has been shown to metabolize 6,7-dihydro-5H-benzocycloheptene, a related compound, producing monohydroxylation and dihydroxylation products. This suggests potential biological applications, including biodegradation or biotransformation processes (Boyd et al., 1990).

Chemical Reactions and Properties

  • Ring-Expansion and Conformational Studies : Studies show the sodium salts of related compounds reacting with acetylenic esters, leading to various products, which is significant for understanding the compound’s chemical behavior and potential applications in synthetic chemistry (Frew & Proctor, 1980).
  • Photolytic Studies : Research on isomeric diphenyltetrahydrobenzocycloheptenones reveals how different structures affect the lifetimes of intermediate triplet biradicals, indicating the compound's utility in studying photochemical reactions and processes (Tanaka et al., 1993).

properties

IUPAC Name

2-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-10-6-7-11-9(8-10)4-2-3-5-12(11)13/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRMIOGKWITDNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295809
Record name 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one

CAS RN

6500-65-8
Record name 6500-65-8
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Record name 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHOXY-6,7,8,9-TETRAHYDRO-BENZOCYCLOHEPTEN-5-ONE
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Synthesis routes and methods I

Procedure details

To a homogeneous mixture of phosphorus pentoxide and 85% phosphorus acid at 100° C., was added 5-(3-methoxyphenyl)pentanoic acid in small portions over 20 minutes. The vigorously stirred mixture was heated at 100° C. for 6 hours. Then it was poured on ice-water, and extracted with ether (3 times). The organic phase was washed with water and dried over anhydrous sodium sulfate. Evaporation of the combined organic phase afforded a light yellow oil in more than 95% yield; 1H NMR δ 7.77 (d, 1H, J=8.6 Hz), 6.80 (dd, 1H, J=2.5, 8.6 Hz), 6.69 (d, 1H, J=2.5 Hz), 3.84 (s, 3H), 2.90 (t, 2H, J=6.2 Hz), 2.71 (t, 2H, J=5.9 Hz), 1.91-1.76 (m, 4H).
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Synthesis routes and methods II

Procedure details

A mixture of phosphorus(V) oxide (10 g) and methanesulfonic acid (70 mL) was stirred at 100° C. for 1 hr. The obtained solution and 5-(3-methoxyphenyl)pentanoic acid (5.28 g, 25.4 mmol) were mixed and the mixture was stirred for 1 hr. The reaction mixture was poured into iced water and extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane-30% ethyl acetate/hexane) to give the title compound (4.02 g, 83%) as a red-brown oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one
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2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one
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2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one
Reactant of Route 6
2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one

Citations

For This Compound
1
Citations
M Sriram - 2007 - search.proquest.com
One out of four deaths per day in the United States will be caused by cancer in the year 2007. Cancer still remains the second major cause of mortality both in developed as well as …
Number of citations: 5 search.proquest.com

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